molecular formula C11H15NO5 B13577560 (R)-Methocarbamol

(R)-Methocarbamol

Cat. No.: B13577560
M. Wt: 241.24 g/mol
InChI Key: GNXFOGHNGIVQEH-MRVPVSSYSA-N
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Description

®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

®-Methocarbamol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Methocarbamol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.

    Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.

    Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.

    Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.

Mechanism of Action

®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.

    Carisoprodol: Another muscle relaxant with a similar mechanism of action.

    Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness

®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1

InChI Key

GNXFOGHNGIVQEH-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@H](COC(=O)N)O

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O

Origin of Product

United States

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